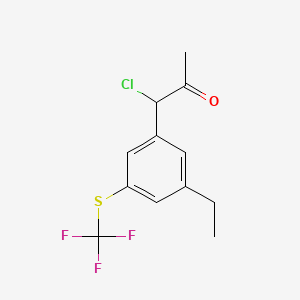
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
准备方法
The synthesis of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-5-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反应分析
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the trifluoromethylthio group can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
相似化合物的比较
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)ethanone: This compound has a similar structure but lacks the propan-2-one moiety, which can affect its reactivity and applications.
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)butan-2-one: This compound has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
生物活性
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, which include a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C12H12ClF3OS, with a molecular weight of 296.74 g/mol. The presence of electron-withdrawing groups like trifluoromethylthio enhances the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF3OS |
| Molecular Weight | 296.74 g/mol |
| IUPAC Name | 1-chloro-1-[3-ethyl-5-(trifluoromethylthio)phenyl]propan-2-one |
| CAS Number | 1806446-21-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The chloro and trifluoromethylthio groups enhance binding affinity and specificity, potentially leading to therapeutic applications in drug discovery.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit antimicrobial properties. The trifluoromethylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit vital enzymes.
2. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various organisms, including pathogens.
3. Anti-inflammatory Properties
Compounds with structural similarities have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Enzyme Inhibition
A study on related trifluoromethyl compounds indicated significant inhibition of DHODH activity in vitro, suggesting that this compound may exhibit similar properties. The findings highlighted its potential as a lead compound for developing immunosuppressive agents targeting DHODH.
Case Study 2: Antimicrobial Efficacy
Research involving structurally analogous compounds revealed notable antimicrobial activity against various bacterial strains. The presence of the trifluoromethylthio group was linked to enhanced membrane permeability disruption, leading to bacterial cell death.
属性
分子式 |
C12H12ClF3OS |
|---|---|
分子量 |
296.74 g/mol |
IUPAC 名称 |
1-chloro-1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-9(11(13)7(2)17)6-10(5-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI 键 |
SNWQJFMFLNZJCE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)SC(F)(F)F)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















